4-{[(4-chlorophenyl)sulfonyl]amino}benzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[(4-chlorophenyl)sulfonylamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O3S/c14-10-3-7-12(8-4-10)20(18,19)16-11-5-1-9(2-6-11)13(15)17/h1-8,16H,(H2,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRPHRMAXFWDZGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)NS(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Structural Diversification of 4 4 Chlorophenyl Sulfonyl Amino Benzamide and Analogs
Foundational Synthetic Routes to the 4-{[(4-chlorophenyl)sulfonyl]amino}benzamide Core Structure
The synthesis of this compound is principally achieved through the strategic formation of its constituent sulfonamide and benzamide (B126) functionalities. This typically involves the coupling of two key intermediates: 4-aminobenzamide (B1265587) and 4-chlorobenzenesulfonyl chloride.
The quintessential step in forming the core structure is the creation of the sulfonamide linkage. This is classically achieved by reacting an amine with a sulfonyl chloride. wikipedia.org In the synthesis of this compound, the primary amino group of 4-aminobenzamide acts as the nucleophile, attacking the electrophilic sulfur atom of 4-chlorobenzenesulfonyl chloride. researchgate.net This reaction is typically conducted in the presence of a base, such as pyridine (B92270), to neutralize the hydrochloric acid byproduct generated during the condensation. wikipedia.org
The reaction conditions for sulfonamide formation can be optimized to ensure high yields and purity. Factors such as solvent, temperature, and the nature of the base can influence the reaction rate and outcome. The low reactivity of some sulfonamides can necessitate harsher reaction conditions or the use of additives to enhance the reactivity of the substrates. nih.gov
The benzamide portion of the molecule is typically synthesized prior to the formation of the sulfonamide bond. The preparation of 4-aminobenzamide, a key intermediate, can be accomplished through several synthetic pathways. One common method involves the reduction of a nitro group to an amine. For instance, 4-nitrobenzoic acid can be converted to 4-nitrobenzoyl chloride, which is then reacted with ammonia (B1221849) to form 4-nitrobenzamide. Subsequent reduction of the nitro group, often through catalytic hydrogenation, yields 4-aminobenzamide. researchgate.netresearchgate.net
Alternative methods for amide bond formation are numerous and include the use of various coupling reagents to activate the carboxylic acid. researchgate.netcore.ac.uk However, for the synthesis of the parent 4-aminobenzamide, the route starting from 4-nitrobenzoic acid is a well-established and efficient method. google.com
The successful synthesis of the target compound relies on the efficient preparation of its key building blocks.
4-Aminobenzamide: As previously mentioned, this intermediate is often prepared from 4-nitrobenzoic acid. The process involves the conversion of the carboxylic acid to an acid chloride, followed by amidation and then reduction of the nitro group. researchgate.netresearchgate.net
4-Chlorobenzenesulfonyl chloride: This crucial reagent is typically synthesized via the chlorosulfonation of chlorobenzene (B131634). google.com The reaction of chlorobenzene with chlorosulfonic acid is a standard method for introducing the sulfonyl chloride group onto the aromatic ring. nih.govnih.gov The reaction conditions can be controlled to favor the formation of the desired para-substituted product.
Table 1: Key Intermediates and their Synthesis
| Intermediate | Starting Material | Key Reaction Steps |
| 4-Aminobenzamide | 4-Nitrobenzoic acid | 1. Acyl chloride formation2. Ammonolysis3. Nitro group reduction |
| 4-Chlorobenzenesulfonyl chloride | Chlorobenzene | Chlorosulfonation |
Strategies for Chemical Derivatization and Scaffold Modification
The this compound scaffold presents several opportunities for structural modification to explore structure-activity relationships (SAR) and develop new chemical entities.
Both the chlorophenyl and the benzamide aromatic rings are amenable to the introduction of a wide array of substituents. These modifications can significantly impact the molecule's electronic properties, lipophilicity, and steric profile.
Chlorophenyl Ring: The chlorine atom on the phenylsulfonyl moiety can be replaced by other halogens (e.g., fluorine, bromine) or moved to the ortho or meta positions to investigate the effect of halogen placement. nih.govnih.gov Furthermore, other electron-withdrawing or electron-donating groups can be introduced to modulate the electronic nature of the sulfonamide.
Benzamide Ring: The benzamide ring offers multiple positions for substitution. Analogs can be synthesized by starting with substituted 4-aminobenzamides. For example, introducing substituents at the 2- or 3-positions of the benzamide ring can influence the orientation of the two aromatic rings relative to each other. nih.gov
Table 2: Examples of Aromatic Ring Substitutions
| Position of Substitution | Example of Substituent | Potential Impact |
| Chlorophenyl Ring (ortho, meta, para) | -F, -Br, -CH₃, -OCH₃ | Altered electronics and lipophilicity |
| Benzamide Ring (positions 2, 3, 5, 6) | -Cl, -F, -NO₂, -NH₂ | Modified hydrogen bonding potential and steric hindrance |
To further expand the chemical space around the this compound scaffold, the sulfonamide or benzamide moieties can be replaced with or supplemented by other functional groups and heterocyclic rings.
Alternative Linkers: The sulfonamide linker (–SO₂NH–) itself is a key feature of the molecule. However, exploring bioisosteric replacements can lead to novel compounds with different properties. For instance, the N-acylsulfonamide group is a closely related functional group that has been explored in medicinal chemistry. nih.govthieme-connect.de
Heterocyclic Moieties: The incorporation of heterocyclic rings is a common strategy in drug discovery to introduce new interaction points and modify physicochemical properties.
Oxazole (B20620) Derivatives: The benzamide moiety can be replaced by a bioisosteric heterocycle such as an oxazole or an oxadiazole. nih.gov This can alter the hydrogen bonding capacity and conformational flexibility of the molecule. The synthesis of such analogs would involve different synthetic strategies, potentially starting from precursors that can be cyclized to form the desired heterocycle. nih.govmdpi.com
Triazole Derivatives: Triazole rings can be incorporated into the structure, for example, by linking a triazole moiety to the sulfonamide group. nih.govbenthamscience.comnih.govresearchgate.net This can be achieved through "click chemistry" by reacting an azide-functionalized sulfonamide with an alkyne, or vice versa. This approach allows for the efficient generation of a library of triazole-containing analogs.
Directed Modifications for Structure-Activity Relationship (SAR) Studies
SAR studies are fundamental in medicinal chemistry to identify the key structural motifs responsible for the biological activity of a compound and to optimize its properties. For this compound, a systematic approach to structural modification can be undertaken to probe the importance of its different components. The core structure can be divided into three main regions for modification: the 4-chlorophenyl group, the sulfonamide linker, and the benzamide moiety.
Table 1: Potential Modification Sites for SAR Studies of this compound
| Region of Modification | Rationale for Modification | Examples of Modifications |
| A: 4-Chlorophenyl Ring | To investigate the influence of electronic and steric effects of the substituent on the phenyl ring. | Replacement of the chloro group with other halogens (F, Br, I), alkyl groups (e.g., methyl, ethyl), alkoxy groups (e.g., methoxy), or trifluoromethyl groups. |
| B: Sulfonamide Linker | To assess the importance of the sulfonamide group for activity and to explore alternative linkers. | Replacement of the sulfonamide with a carboxamide or other bioisosteric linkers. |
| C: Benzamide Moiety | To determine the role of the benzamide group and the impact of substituents on this ring. | Introduction of various substituents (e.g., methyl, chloro, methoxy) at different positions of the benzamide ring. Modification or replacement of the primary amide. |
A primary approach involves the reaction of a substituted benzenesulfonyl chloride with an appropriately substituted aminobenzamide. For instance, to explore the impact of the substituent on the phenylsulfonyl ring, various substituted benzenesulfonyl chlorides can be reacted with 4-aminobenzamide. Similarly, to probe the benzamide portion, 4-chlorobenzenesulfonyl chloride can be reacted with a series of substituted 4-aminobenzamides. These systematic modifications allow for the generation of a focused library of analogs, which can then be screened to elucidate key SAR trends.
Optimization of Synthetic Conditions and Reaction Efficiencies
The classical synthesis of sulfonamides involves the reaction of a sulfonyl chloride with an amine in the presence of a base. For the synthesis of this compound, this would involve the reaction of 4-chlorobenzenesulfonyl chloride with 4-aminobenzamide. The optimization of this reaction is crucial for achieving high yields and purity, which is particularly important for industrial applications and for the generation of compound libraries.
Key parameters for optimization include the choice of solvent, base, reaction temperature, and reaction time. A variety of solvents can be employed, with dichloromethane (B109758) and pyridine being common choices. Pyridine can often serve as both the solvent and the base. Other bases such as triethylamine (B128534) or N,N-diisopropylethylamine can also be used.
A one-pot synthesis approach can also be highly efficient. For example, a related compound, N-(4-acetylphenyl)-4-chlorobenzenesulfonamide, has been synthesized in a one-pot reaction under basic conditions, offering advantages such as excellent yields, short reaction times, and high purity. researchgate.net This suggests that a similar strategy could be developed for this compound.
Furthermore, the use of catalysts can enhance reaction efficiency. For instance, the synthesis of aromatic sulfonamides has been reported using a copper catalyst in polyethylene (B3416737) glycol (PEG) as a solvent, resulting in high efficiency. jsynthchem.com Exploring such catalytic systems could significantly improve the synthesis of the target compound and its analogs.
Table 2: Parameters for Optimization of this compound Synthesis
| Parameter | Variables to be Tested | Goal |
| Solvent | Dichloromethane, Pyridine, Acetonitrile (B52724), Tetrahydrofuran | To identify a solvent that maximizes solubility of reactants and facilitates the reaction. |
| Base | Pyridine, Triethylamine, N,N-Diisopropylethylamine, Potassium Carbonate | To efficiently scavenge the HCl byproduct and drive the reaction to completion. |
| Temperature | Room temperature, 40°C, 60°C, Reflux | To find the optimal temperature that balances reaction rate and minimizes side product formation. |
| Reaction Time | 2h, 4h, 8h, 12h, 24h | To determine the minimum time required for complete conversion. |
| Catalyst | Copper-based catalysts, etc. | To increase the reaction rate and yield. |
Advanced Synthetic Techniques for Library Generation (e.g., parallel synthesis)
To efficiently explore the SAR of this compound, the generation of a diverse library of analogs is essential. Parallel synthesis is a powerful technique that enables the simultaneous synthesis of a large number of compounds in a spatially separated manner. spirochem.comasynt.com This method is significantly faster than traditional sequential synthesis and is a cornerstone of modern drug discovery. spirochem.com
For the library generation of this compound analogs, a common strategy would be to use a multi-well plate format. In this setup, a common starting material, such as 4-aminobenzamide, could be distributed into the wells of the plate. Subsequently, a diverse set of sulfonyl chlorides would be added to each well, allowing for the synthesis of a library of compounds with variations in the phenylsulfonyl moiety. Conversely, a single sulfonyl chloride, like 4-chlorobenzenesulfonyl chloride, could be reacted with a variety of aminobenzamide analogs.
Solid-phase synthesis is another advanced technique that can be employed for library generation. In this approach, one of the starting materials is attached to a solid support (resin). The subsequent reactions are carried out on the resin, and excess reagents and byproducts are easily removed by washing. This technique simplifies the purification process and is well-suited for automation. For example, 4-aminobenzamide could be attached to a resin, followed by reaction with various sulfonyl chlorides in a parallel format. After the reaction is complete, the desired products are cleaved from the resin.
These high-throughput synthesis techniques, combined with a well-designed library of building blocks, can rapidly generate a large number of diverse analogs of this compound for biological screening, thereby accelerating the drug discovery process.
Molecular and Cellular Pharmacological Investigations of 4 4 Chlorophenyl Sulfonyl Amino Benzamide Derivatives
Elucidation of Molecular Targets and Binding Mechanisms
The biological activities of 4-{[(4-chlorophenyl)sulfonyl]amino}benzamide derivatives are rooted in their ability to interact with specific molecular targets. These interactions, which range from enzyme inhibition to the modulation of signaling proteins, are critical determinants of their pharmacological profiles.
Derivatives of the this compound structure have been evaluated against a wide array of enzymes, demonstrating significant inhibitory potential across several enzyme classes. The core sulfonamide group is a well-established pharmacophore known for its ability to coordinate with metal ions in enzyme active sites, particularly zinc.
Carbonic Anhydrases (CAs): The benzenesulfonamide (B165840) moiety is a classic zinc-binding group, making CA inhibition a primary area of investigation for these derivatives. CAs are metalloenzymes that catalyze the reversible hydration of carbon dioxide and are implicated in various physiological processes. researchgate.net Studies on N-((4-sulfamoylphenyl)carbamothioyl) amides, which are structurally related to the core compound, have shown potent, nanomolar-level inhibition against several human (h) CA isoforms, including the cytosolic hCA I, II, and VII. nih.gov For instance, certain N-substituted pyridazinecarboxamide derivatives of benzenesulfonamide have demonstrated isoform-selective inhibition. nih.gov The inhibitory activity is highly dependent on the substitution pattern on the core structure, with specific derivatives showing greater potency and selectivity for certain CA isoforms over others. nih.govunifi.it
Table 1: Inhibition of Human Carbonic Anhydrase (hCA) Isoforms by Selected Benzenesulfonamide Derivatives
| Compound | Target Isoform | Inhibition Constant (Kᵢ) |
|---|---|---|
| N-((4-sulfamoylphenyl)carbamothioyl) derivative 3a | hCA II | 10.9 nM |
| N-((4-sulfamoylphenyl)carbamothioyl) derivative 3d | hCA II | 8.8 nM |
| N-((4-sulfamoylphenyl)carbamothioyl) derivative 3g | hCA VII | 5.9 nM |
| N-[4-(aminosulfonyl)phenyl]-1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide (10d) | hCA I | 6.2 nM |
Note: Data extracted from studies on structurally related sulfonamide derivatives to illustrate inhibitory potential. nih.govnih.govunifi.it
Ectonucleotidases and Alkaline Phosphatase (ALP): Ectonucleotidases, including ALPs, are membrane-bound enzymes that hydrolyze extracellular nucleotides. Their inhibition is a potential therapeutic strategy for various conditions. Sulfonamides have been identified as potent inhibitors of ALPs, with the mechanism potentially involving the coordination of the sulfonamide nitrogen to the zinc ion within the enzyme's active site.
Poly(ADP-ribose) Polymerase (PARP): PARP is a family of enzymes crucial for DNA repair. The benzamide (B126) structure is a known competitor for the NAD+ binding site of PARP enzymes. Inhibition of PARP prevents the repair of single-strand DNA breaks, which can lead to the death of cancer cells, particularly those with deficiencies in other DNA repair pathways (e.g., BRCA mutations). While specific data for this compound is limited, the benzamide moiety suggests a potential for PARP inhibitory activity.
Dihydropteroate (B1496061) Synthase (DHPS): Sulfonamides are classic competitive inhibitors of DHPS, an essential enzyme in the bacterial folate synthesis pathway. They act as mimics of the natural substrate, para-aminobenzoic acid (pABA), thereby blocking the production of folic acid and inhibiting bacterial growth. This makes DHPS a key target for the antibacterial activity of sulfonamide-containing compounds.
Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system that hydrolyze the neurotransmitter acetylcholine. Some sulfonamide-based carbamates have been shown to be preferential inhibitors of BChE. researchgate.net Evaluation of N-((4-acetyl phenyl) carbamothioyl) pivalamide, a related thiourea (B124793) derivative, demonstrated inhibitory activity against both AChE and BChE. nih.gov
Urease: Urease is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea. It is a virulence factor for some pathogenic bacteria, such as Helicobacter pylori. Thiourea derivatives containing a sulfonamide moiety have been explored as urease inhibitors, with the proposed mechanism involving the chelation of nickel ions in the enzyme's active site. nih.gov
Beyond enzyme inhibition, derivatives of the this compound scaffold have been investigated for their ability to modulate cell surface and nuclear receptors. Such interactions can trigger or block downstream signaling cascades, leading to significant cellular responses.
One study on novel 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide derivatives revealed a significant correlation between the antiproliferative activity of a lead compound and that of Tamoxifen, a well-known selective estrogen receptor modulator (SERM). researchgate.net Molecular docking simulations further supported this finding, suggesting that the compound could bind to estrogen receptors, indicating a potential mechanism of action via receptor modulation. researchgate.net While not direct derivatives, other related structures have also shown receptor activity; for instance, a novel carbamide derivative was identified as a potent 5-hydroxytryptamine(2A) (5-HT2A) receptor inverse agonist. nih.gov
The pharmacological effects of these derivatives extend to the modulation of key intracellular signaling proteins that regulate cell fate decisions, such as survival and apoptosis.
Bcl-2 family proteins: The Bcl-2 family of proteins consists of both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members that are critical regulators of the intrinsic apoptosis pathway. Investigations into certain complex heterocyclic derivatives have shown that they can function as down-regulators of the anti-apoptotic protein Bcl-2 while simultaneously acting as activators of the pro-apoptotic protein Bax. mdpi.com This modulation shifts the cellular balance towards apoptosis, contributing to the antiproliferative effects of the compounds. mdpi.com
APOBEC3G: N-phenylbenzamide derivatives have been reported to exert antiviral effects by increasing the intracellular levels of the apolipoprotein B mRNA editing enzyme, catalytic polypeptide-like 3G (APOBEC3G). This enzyme is a cytidine (B196190) deaminase that can interfere with viral replication.
No specific data has been identified regarding the modulation of the zinc-finger protein ZNF207 by derivatives of this compound, suggesting an area for future research.
Analysis of Cellular Responses and Phenotypes
The molecular interactions detailed above translate into measurable effects on cellular behavior. In vitro studies using various cell models have been instrumental in characterizing the cellular responses to treatment with these compounds, particularly concerning cell growth and survival.
Derivatives of the this compound scaffold have demonstrated significant anti-proliferative activity against a range of human cancer cell lines. The potency of these compounds varies depending on the specific chemical modifications to the parent structure and the genetic background of the cancer cells.
For example, a benzamide derivative, N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA), exhibited potent inhibitory activity against the HepG2 liver cancer cell line with an IC₅₀ value of 1.30 µM. nih.gov Another study on a series of m-(4-morpholinyl-1,3,5-triazin-2-yl)benzamides identified compounds with strong anti-proliferative effects against multiple cancer cell lines, including HCT-116 (colon), MCF-7 (breast), and A549 (lung). nih.gov Furthermore, novel 1,3-oxazol-2-yl benzenesulfonamide derivatives have been screened against the NCI-60 panel of human cancer cell lines, with some compounds showing mean growth inhibition (GI₅₀) values in the low micromolar range against non-small cell lung and breast cancer lines. researchgate.net
Table 2: Anti-proliferative Activity of Selected Benzamide and Sulfonamide Derivatives in Various Cancer Cell Lines
| Compound Class | Cell Line | Assay | Activity Metric | Value |
|---|---|---|---|---|
| Benzamide Derivative (FNA) nih.gov | HepG2 (Liver) | MTT | IC₅₀ | 1.30 µM |
| m-(4-morpholinyl-1,3,5-triazin-2-yl)benzamide (T11) nih.gov | HCT-116 (Colon) | MTT | IC₅₀ | 1.76 µM |
| m-(4-morpholinyl-1,3,5-triazin-2-yl)benzamide (T11) nih.gov | MCF-7 (Breast) | MTT | IC₅₀ | 3.51 µM |
| m-(4-morpholinyl-1,3,5-triazin-2-yl)benzamide (T11) nih.gov | A549 (Lung) | MTT | IC₅₀ | 4.82 µM |
| 1,3-oxazol-2-yl benzenesulfonamide (Compound 2) researchgate.net | HOP-92 (Lung) | SRB | GI₅₀ | 4.56 µM |
The anti-proliferative activity of these compounds is often linked to their ability to disrupt the normal progression of the cell cycle and to induce programmed cell death, or apoptosis.
Several derivatives have been shown to cause cell cycle arrest at specific checkpoints. For instance, the benzamide derivative FNA was found to induce G2/M phase arrest in HepG2 cells. nih.gov In contrast, certain pyrazolo-triazine sulfonamides were observed to cause cell cycle arrest in the G0/G1 phase in pancreatic (BxPC-3) and prostate (PC-3) cancer cells, while causing an accumulation of cells in the S phase in colon cancer (HCT 116) cells. mdpi.com
The induction of apoptosis is a common mechanism of action. Evidence from Hoechst staining assays indicates that these compounds can induce characteristic morphological changes associated with apoptosis. nih.gov Mechanistic studies have revealed multiple underlying pathways. Some derivatives function by stabilizing mitochondrial respiratory complex II, protecting the integrity of the electron transport chain and inhibiting apoptosis through a novel mechanism. nih.gov Other derivatives promote apoptosis through the intrinsic pathway, as evidenced by the activation of key executioner enzymes like caspase-3 and caspase-8, the upregulation of the pro-apoptotic protein Bax, and the downregulation of the anti-apoptotic protein Bcl-2. mdpi.commdpi.com Annexin V binding assays have confirmed the externalization of phosphatidylserine (B164497) on the cell membrane, a hallmark of early apoptosis, following treatment with these sulfonamide derivatives. mdpi.com
Investigation of Antiviral Efficacy in Cellular Assays (e.g., anti-HBV activity)
The global health impact of the Hepatitis B virus (HBV) necessitates the development of novel antiviral agents. Research into N-phenylbenzamide derivatives has identified promising candidates with significant anti-HBV activity. One such derivative, N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide (IMB-0523), has demonstrated potent inhibitory effects against both wild-type and drug-resistant strains of HBV in cellular assays.
In vitro studies have shown that IMB-0523 exhibits greater anti-HBV activity than the commonly used antiviral drug lamivudine (B182088). The mechanism of action for this class of compounds may be associated with an increase in the intracellular levels of APOBEC3G (A3G), a protein known to inhibit HBV replication. This distinct mechanism suggests that these derivatives could provide a therapeutic alternative for treating drug-resistant HBV infections.
The inhibitory concentration (IC50) values from these cellular assays highlight the potency of IMB-0523 against different HBV strains.
Table 1: Anti-HBV Activity of N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide (IMB-0523)
| Compound | Virus Strain | IC50 (µM) |
|---|---|---|
| IMB-0523 | Wild-type HBV | 1.99 |
| IMB-0523 | Drug-resistant HBV | 3.30 |
| Lamivudine | Wild-type HBV | 7.37 |
| Lamivudine | Drug-resistant HBV | >440 |
Assessment of Antimicrobial and Antibiofilm Properties in Microbial Culture Models
Derivatives of the closely related compound, 4-[(4-chlorophenyl)sulfonyl]benzoic acid, have been synthesized and evaluated for their antimicrobial properties. These investigations provide insight into the potential antimicrobial and antibiofilm activities of structurally similar benzamide derivatives. The studies utilized microbial culture models to assess the efficacy of these compounds against a panel of Gram-positive and Gram-negative bacteria, as well as a fungal strain.
The antimicrobial activity was determined by measuring the zone of growth inhibition. The results indicated that certain derivatives possess a notable spectrum of activity, particularly against Gram-positive bacteria. For instance, 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid and its corresponding 1,3-oxazol-5(4H)-one derivative demonstrated inhibitory effects against Enterococcus faecium. The latter also showed activity against Staphylococcus aureus and Bacillus subtilis. Furthermore, an N-acyl-α-amino ketone derivative was effective against S. aureus, and a 1,3-oxazole derivative displayed activity against Candida albicans. These findings suggest that the 4-[(4-chlorophenyl)sulfonyl]phenyl moiety is a viable scaffold for the development of new antimicrobial agents. While these compounds were also assessed for their antibiofilm potential, specific data on their biofilm-inhibitory concentrations or effects on biofilm structure are not detailed in the available literature.
Table 2: Antimicrobial Activity of 4-[(4-chlorophenyl)sulfonyl]benzoic Acid Derivatives (Zone of Inhibition in mm)
| Compound | Enterococcus faecium E5 | Staphylococcus aureus ATCC 6538 | Bacillus subtilis ATCC 6683 | Candida albicans 393 |
|---|---|---|---|---|
| 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid | 15 | - | - | - |
| 2-{4-[(4-chlorophenyl)sulfonyl]phenyl}-4-isopropyl-1,3-oxazol-5(4H)-one | 10 | 8 | 9 | - |
| N-(3-methyl-1-oxo-1-phenylbutan-2-yl)-4-[(4-chlorophenyl)sulfonyl]benzamide | - | 9 | - | - |
| 2-{4-[(4-chlorophenyl)sulfonyl]phenyl}-4-isopropyl-5-phenyl-1,3-oxazole | - | - | - | 8 |
Note: A dash (-) indicates no significant activity was reported.
In Vitro Studies on Anti-inflammatory Mechanisms
Currently, there is a lack of specific research findings in the public domain detailing the in vitro anti-inflammatory mechanisms of this compound derivatives.
Preclinical Efficacy Assessments in Non Human Biological Systems
Efficacy Evaluation in In Vitro Disease Models
In the realm of in vitro studies, a derivative of the primary compound, identified as N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (B126) (IMB-0523), has been evaluated for its antiviral properties. dovepress.com Specifically, its efficacy against the Hepatitis B Virus (HBV) was tested in cell-based assays.
The research utilized two human hepatoma cell lines: HepG2.2.15, which replicates wild-type HBV, and HepG2.A64, a cell line resistant to the antiviral drugs lamivudine (B182088) and entecavir. dovepress.com The inhibitory activity of IMB-0523 on HBV replication was quantified by measuring the 50% inhibitory concentration (IC50). For comparison, the 50% cytotoxic concentration (CC50) was also determined to assess the compound's safety profile at the cellular level.
The findings indicate that IMB-0523 exhibits potent anti-HBV activity. dovepress.com In the wild-type HBV cell line (HepG2.2.15), the IC50 value was 1.99 µM. dovepress.com Importantly, the compound retained significant activity against the drug-resistant HBV strain in HepG2.A64 cells, with an IC50 of 3.30 µM. dovepress.com This is in stark contrast to lamivudine, which had an IC50 of 7.37 µM in wild-type HBV and over 440 µM in the drug-resistant strain. dovepress.com
| Cell Line | HBV Strain | Compound | IC50 (µM) |
|---|---|---|---|
| HepG2.2.15 | Wild-Type | IMB-0523 | 1.99 |
| HepG2.A64 | Drug-Resistant | IMB-0523 | 3.30 |
| HepG2.2.15 | Wild-Type | Lamivudine | 7.37 |
| HepG2.A64 | Drug-Resistant | Lamivudine | >440 |
As of the latest literature review, specific in vitro efficacy data for the parent compound, 4-{[(4-chlorophenyl)sulfonyl]amino}benzamide, in anti-tumor models has not been reported.
In Vivo Efficacy Studies in Animal Models
Following promising in vitro results, the efficacy of compounds is often evaluated in living organisms to understand their physiological effects.
Currently, there are no published studies detailing the anti-tumor efficacy of this compound in murine xenograft models. This remains an area for potential future investigation.
The in vivo antiviral efficacy of the derivative IMB-0523 was assessed using the duck hepatitis B virus (DHBV) model, which is a well-established animal model for studying HBV infection. dovepress.com In this study, DHBV-infected ducks were treated with IMB-0523. The primary endpoint was the reduction in serum DHBV DNA levels, which is indicative of the compound's ability to inhibit viral replication in a living organism.
The results demonstrated that IMB-0523 has potent anti-HBV activity in this in vivo model. dovepress.com This finding is significant as it corroborates the in vitro data and suggests that the compound maintains its antiviral effect in a complex biological system. dovepress.com
There is currently no available research data on the evaluation of this compound in the alloxan-induced diabetic animal model. The potential of this compound or its derivatives in the context of diabetes has not been explored in published preclinical studies.
Computational Chemistry and in Silico Approaches in 4 4 Chlorophenyl Sulfonyl Amino Benzamide Research
Molecular Docking Simulations for Target Binding Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 4-{[(4-chlorophenyl)sulfonyl]amino}benzamide, docking simulations are employed to forecast its binding affinity and mode of interaction with various biological targets. This is crucial for identifying potential therapeutic applications and understanding its mechanism of action at a molecular level.
Research on structurally related benzenesulfonamide (B165840) and benzamide (B126) derivatives has demonstrated the utility of molecular docking in predicting their interactions with a range of protein targets. For instance, docking studies on N-substituted sulfonamides have been used to predict their binding affinities to carbonic anhydrases, which are potential targets for anticancer therapies. nih.gov These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the active site residues of the protein. nih.gov The binding affinities, often expressed as a docking score in kcal/mol, provide a quantitative estimate of the binding strength. nih.gov
In a typical molecular docking workflow, the three-dimensional structures of both the ligand (this compound) and the target protein are prepared. The protein structure is often obtained from a repository like the Protein Data Bank (PDB). The ligand is then placed into the binding site of the protein, and various conformational poses are sampled. A scoring function is used to evaluate each pose and rank them based on their predicted binding affinity. For example, studies on sulfonamide derivatives as inhibitors of the dihydropteroate (B1496061) synthase (DHPS) enzyme in Escherichia coli have utilized molecular docking to understand the binding interactions within the enzyme's active site. nih.gov
Table 1: Representative Molecular Docking Results for Sulfonamide Derivatives Against a Hypothetical Protein Target
| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |
| Derivative A | -8.2 | GLU98, GLU99 | 2 |
| Derivative B | -7.5 | TYR102, SER150 | 1 |
| Derivative C | -6.8 | PHE210, LEU212 | 0 |
| Acetazolamide (Reference) | -5.25 | HIS94, HIS96, THR199 | 3 |
This table is illustrative and compiled from data on related sulfonamide derivatives to demonstrate typical docking simulation outputs. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound, QSAR models can be developed to predict its biological activity based on its physicochemical properties and structural features.
The development of a QSAR model involves several steps: selecting a dataset of compounds with known biological activities, calculating molecular descriptors for each compound, building a mathematical model that correlates the descriptors with the activity, and validating the model's predictive power. Three-dimensional QSAR (3D-QSAR) approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. These methods generate 3D fields around the molecules to represent their steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties.
Studies on benzenesulfonamide derivatives have successfully employed 3D-QSAR to understand their inhibitory activities against targets like the Hepatitis B virus capsid assembly and 12-lipoxygenase. tandfonline.combenthamdirect.comingentaconnect.com These models are statistically evaluated using parameters such as the squared correlation coefficient (r²) and the cross-validated correlation coefficient (q²). A high q² value indicates good predictive ability of the model. benthamdirect.comingentaconnect.com The resulting QSAR models can be visualized as contour maps, which highlight the regions around the molecule where modifications are likely to increase or decrease biological activity. researchgate.net
Table 2: Statistical Parameters of a Representative 3D-QSAR Model for Benzenesulfonamide Derivatives
| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | F-statistic | Standard Error of Estimate (SEE) |
| CoMFA | 0.708 | 0.983 | 162.3 | 0.090 |
| CoMSIA | 0.735 | 0.981 | 130.5 | 0.095 |
This table is illustrative and based on published QSAR studies on benzenesulfonamide derivatives. benthamdirect.comingentaconnect.com
Theoretical Investigations of Reaction Mechanisms and Conformations
Theoretical investigations, primarily using quantum mechanics-based methods like Density Functional Theory (DFT), are employed to study the electronic structure, stability, and reactivity of molecules. For this compound, such studies can provide insights into its conformational preferences and the mechanisms of its chemical reactions.
Conformational analysis of benzenesulfonamides has been explored using techniques like rotational spectroscopy combined with computational calculations. These studies help in determining the most stable geometric arrangements of the molecule in the gas phase. For instance, in many benzenesulfonamides, the amino group of the sulfonamide moiety is found to lie perpendicular to the benzene (B151609) plane. mdpi.com DFT calculations can be used to compute the energies of different conformers and the energy barriers for rotation around key single bonds, thus providing a detailed picture of the molecule's flexibility.
Furthermore, theoretical methods can elucidate reaction mechanisms by mapping the potential energy surface of a reaction. This involves identifying transition states and intermediates, and calculating activation energies. While specific mechanistic studies on the synthesis or reactions of this compound are not extensively documented in the literature, the general synthetic routes for sulfonamides, such as the reaction of a sulfonyl chloride with an amine, are well-understood. nih.govnih.gov Computational studies can provide a deeper understanding of these reactions, for example, by modeling the nucleophilic attack of the amine on the sulfonyl chloride. Vibrational analysis using DFT can also predict infrared spectra, which can be compared with experimental data to confirm the structure of the synthesized compound. nih.gov
In Silico Predictions of Preclinical Pharmacokinetic Properties (excluding human ADME)
In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component of early-stage drug discovery, helping to identify compounds with favorable pharmacokinetic profiles and avoid late-stage failures. For this compound, various computational tools and web servers, such as pkCSM and SwissADME, can be used to predict its preclinical ADME properties. These predictions are based on the molecule's structure and physicochemical properties.
Key preclinical pharmacokinetic parameters that can be predicted in silico include:
Absorption: Parameters like intestinal absorption, and Caco-2 cell permeability are predicted to estimate how well the compound is absorbed from the gut.
Distribution: Predictions of blood-brain barrier (BBB) penetration and plasma protein binding help in understanding how the compound is distributed throughout the body.
Metabolism: The potential for the compound to be a substrate or inhibitor of cytochrome P450 (CYP) enzymes is a key prediction, as this family of enzymes is responsible for the metabolism of a vast number of drugs.
Excretion: Properties related to the elimination of the compound from the body, such as total clearance, are estimated.
Toxicity: Various toxicity endpoints, including hepatotoxicity and mutagenicity (e.g., AMES test), can be predicted to flag potential safety concerns early on.
Studies on various sulfonamide derivatives have demonstrated the application of these in silico tools to predict their ADMET profiles, showing that many of these compounds exhibit good oral bioavailability and non-toxic properties. nih.govnih.gov
Table 3: Representative In Silico Preclinical Pharmacokinetic Predictions for a Sulfonamide Derivative
| Property | Predicted Value | Interpretation |
| Absorption | ||
| Water Solubility (logS) | -3.5 | Moderately soluble |
| Caco-2 Permeability (log Papp) | 0.95 | High |
| Intestinal Absorption (% absorbed) | 92% | High |
| Distribution | ||
| BBB Permeability (logBB) | -0.4 | Low |
| Metabolism | ||
| CYP2D6 inhibitor | No | Unlikely to inhibit CYP2D6 |
| CYP3A4 inhibitor | Yes | Likely to inhibit CYP3A4 |
| Excretion | ||
| Total Clearance (log ml/min/kg) | 0.5 | Low clearance |
| Toxicity | ||
| AMES Toxicity | No | Non-mutagenic |
| Hepatotoxicity | No | Unlikely to be hepatotoxic |
This table is illustrative and represents typical outputs from in silico ADMET prediction tools for sulfonamide-based compounds. nih.gov
Advanced Analytical Methodologies for Research and Characterization of 4 4 Chlorophenyl Sulfonyl Amino Benzamide and Derivatives
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for the unambiguous determination of the molecular structure of 4-{[(4-chlorophenyl)sulfonyl]amino}benzamide and its analogues. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy provide detailed information about the compound's atomic connectivity, molecular weight, functional groups, and electronic properties. researchgate.netresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed insight into the carbon-hydrogen framework of a molecule. In the 1H NMR spectrum of sulfonamide derivatives, characteristic signals can be observed for the aromatic protons and the NH proton of the sulfonamide group. nih.gov For instance, aromatic protons typically appear in the range of δ 7.0–8.0 ppm, while the NH proton of the sulfonamide can be seen as a singlet at around δ 4.7 ppm. The 13C NMR spectrum complements this information by providing signals for each unique carbon atom in the molecule. researchgate.net
Mass Spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. nih.gov Electron Spray Ionization (ESI-MS) is a soft ionization technique commonly used for sulfonamides, often showing the molecular ion peak [M+H]+ or [M-H]-. nih.gov Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can further aid in structural confirmation by identifying characteristic fragments of the molecule. nih.gov
Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify the functional groups present in a molecule. The FTIR spectrum of a sulfonamide derivative will typically show characteristic absorption bands for the N-H stretching of the amide and sulfonamide groups, C=O stretching of the amide, and the asymmetric and symmetric stretching of the S=O group in the sulfonamide moiety. impactfactor.org
Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule and is often used for quantitative analysis. Aromatic compounds like this compound exhibit characteristic absorption maxima in the UV region. mdpi.com
Table 1: Representative Spectroscopic Data for Sulfonamide Derivatives
| Technique | Observed Feature | Typical Range/Value | Reference |
|---|---|---|---|
| 1H NMR | Aromatic protons (m) | δ 6.5-8.0 ppm | |
| NH proton (s) | δ 4.7-11.8 ppm | nih.gov | |
| CH3 protons (s) | δ 2.2-2.4 ppm | ||
| FTIR (KBr, cm-1) | N-H stretching | 3100-3400 | |
| C=O stretching | ~1674 | impactfactor.org | |
| SO2 stretching (asymmetric & symmetric) | 1311-1151 |
| Mass Spec. | Molecular Ion Peak | [M+H]+ or [M-H]- | nih.gov |
Chromatographic Methods for Purity Assessment and Quantification in Research Samples
Chromatographic techniques are essential for separating this compound from impurities and for its quantification in research samples. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most commonly employed methods for these purposes. impactfactor.orgijnrd.org
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of sulfonamides. wu.ac.th Reversed-phase HPLC, using a C8 or C18 column, is a common approach for separating these compounds. researchgate.net A typical mobile phase consists of a mixture of an aqueous buffer (such as phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727), often in a gradient elution mode. researchgate.netnih.gov Detection is usually achieved using a UV-visible or photodiode array (PDA) detector at a wavelength where the analyte has maximum absorbance, for example, 265 nm. wu.ac.thresearchgate.net This method allows for the accurate quantification of the compound and the detection of any impurities. wu.ac.th
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for monitoring the progress of reactions and for preliminary purity assessment. researchgate.net For sulfonamide derivatives, a common mobile phase is a mixture of chloroform (B151607) and methanol. researchgate.net Visualization of the spots on the TLC plate can be achieved under UV irradiation or by using iodine vapors. researchgate.net The retention factor (Rf) value is a characteristic property of the compound in a given solvent system. impactfactor.org
Table 2: Typical Chromatographic Conditions for the Analysis of Sulfonamide Derivatives
| Technique | Stationary Phase | Mobile Phase | Detection | Reference |
|---|---|---|---|---|
| HPLC | YMC-Triart C8 (250x4.6 mm, 5µm) | Gradient of Dipotassium hydrogen phosphate buffer and Acetonitrile | UV at 265 nm | researchgate.net |
| HPLC | Zorbax Eclipse XDB C18 | Gradient of Acetic acid, Methanol, and Acetonitrile | Fluorescence | nih.gov |
| TLC | Silica gel GF coated aluminium sheets | Chloroform:Methanol (9:1) | UV irradiation or Iodine vapors | researchgate.net |
Development of Analytical Methods for Detection in Preclinical Biological Matrices
The detection and quantification of this compound and its metabolites in preclinical biological matrices such as plasma, urine, and tissues are crucial for pharmacokinetic and toxicokinetic studies. resolvemass.cascispace.com Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity, selectivity, and specificity. researchgate.netnih.gov
The development of a bioanalytical method involves several key steps, including sample preparation, chromatographic separation, and mass spectrometric detection. resolvemass.caresolvemass.ca
Sample Preparation is a critical step to remove interferences from the biological matrix and to extract the analyte of interest. pnrjournal.comscispace.com Common techniques for sulfonamides include:
Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile is added to the plasma sample to precipitate proteins.
Liquid-Liquid Extraction (LLE): The analyte is extracted from the aqueous biological matrix into an immiscible organic solvent. acgpubs.orgmdpi.com
Solid-Phase Extraction (SPE): The analyte is retained on a solid sorbent while interferences are washed away. This technique offers higher selectivity and cleaner extracts. nih.gov
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method, often used for multi-residue analysis, involves an extraction and cleanup step. researchgate.net
LC-MS/MS Analysis provides sensitive and selective quantification of the analyte. acgpubs.org The method is typically validated according to regulatory guidelines to ensure its accuracy, precision, linearity, and stability. pnrjournal.com The use of an isotopically labeled internal standard is often employed to improve the accuracy and precision of the method. acgpubs.org
Table 3: Overview of a Typical LC-MS/MS Method for Sulfonamide Analysis in Biological Matrices
| Parameter | Description | Reference |
|---|---|---|
| Sample Preparation | Liquid-Liquid Extraction with an organic solvent. | acgpubs.orgmdpi.com |
| LC Column | Reversed-phase C18 column. | nih.gov |
| Mobile Phase | Gradient elution with a mixture of water with formic acid and acetonitrile. | researchgate.net |
| Ionization Mode | Electrospray Ionization (ESI) in positive or negative mode. | acgpubs.org |
| Detection | Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions. | researchgate.net |
Derivatization Reagents and Techniques for Enhanced Analytical Detection in Research
Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties, such as enhanced volatility for Gas Chromatography (GC) analysis or increased detectability for HPLC. journalajacr.comresearchgate.net For sulfonamides, derivatization can be employed to improve their chromatographic behavior and detection sensitivity. nih.gov
For Gas Chromatography (GC) Analysis: Since sulfonamides have low volatility due to the presence of active hydrogens, derivatization is often necessary. researchgate.net
Alkylation/Esterification: Reagents like diazomethane (B1218177) or boron trifluoride in methanol can be used to convert the acidic N-H of the sulfonamide to a more volatile derivative. researchgate.net
Silylation: Silylating agents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the active hydrogens with trimethylsilyl (B98337) groups, increasing volatility. researchgate.net
Acylation: Acylating reagents introduce an acyl group to the molecule. researchgate.net
Pentafluorobenzyl (PFB) Bromide: This reagent reacts with the sulfonamide group to form a derivative that is amenable to GC analysis with sensitive electron capture detection (ECD) or negative ion chemical ionization mass spectrometry (NICI-MS). nih.gov
For High-Performance Liquid Chromatography (HPLC) Analysis: Derivatization can be used to introduce a chromophore or fluorophore into the molecule, thereby enhancing UV or fluorescence detection. journalajacr.com
Fluorescamine: This reagent reacts with the primary amino group of some sulfonamides to produce a highly fluorescent derivative, allowing for very sensitive detection by HPLC with a fluorescence detector (HPLC-FLD). nih.govresearchgate.net This is a pre-column derivatization technique. nih.gov
Dansyl Chloride (1-dimethylaminonaphthalene-5-sulfonyl chloride): Another common reagent for derivatizing primary and secondary amines to yield fluorescent derivatives. journalajacr.com
The choice of derivatization reagent and technique depends on the specific analytical challenge, the nature of the analyte, and the available instrumentation. greyhoundchrom.com
Table 4: Common Derivatization Reagents for Sulfonamide Analysis
| Reagent | Technique | Purpose | Reference |
|---|---|---|---|
| Pentafluorobenzyl (PFB) Bromide | GC-NICI-MS | Increases volatility and enhances detection. | nih.gov |
| BSTFA | GC-MS | Increases volatility. | researchgate.net |
| Fluorescamine | HPLC-FLD | Adds a fluorescent tag for sensitive detection. | nih.govresearchgate.net |
| Dansyl Chloride | HPLC-FLD | Adds a fluorescent tag for sensitive detection. | journalajacr.com |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 4-{[(4-chlorophenyl)sulfonyl]amino}benzamide, and what critical parameters influence yield and purity?
- Methodological Answer : Synthesis typically involves coupling 4-chlorobenzenesulfonyl chloride with 4-aminobenzamide under basic conditions (e.g., triethylamine in dichloromethane at 0–5°C). Key parameters include:
- Stoichiometric ratios : Excess sulfonyl chloride (1.2–1.5 eq) improves conversion .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility but may require post-reaction purification via column chromatography .
- Reaction monitoring : TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) or HPLC (C18 column, acetonitrile/water gradient) ensures intermediate tracking .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
Q. How does the compound’s structure influence its solubility and formulation for in vitro assays?
- Methodological Answer : The sulfonamide group confers moderate polarity, but poor aqueous solubility (logP ~2.8) necessitates:
- Co-solvents : DMSO (≤0.1% v/v) for stock solutions .
- Micellar systems : Use of Tween-80 or cyclodextrins for cellular uptake studies .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Methodological Answer : Discrepancies (e.g., IC50 variability in kinase inhibition assays) may arise from:
- Assay conditions : ATP concentration (1–10 mM) impacts competitive binding .
- Protein source : Recombinant vs. native enzymes (post-translational modifications affect binding) .
- Resolution : Replicate assays under standardized conditions (e.g., ADP-Glo™ kinase assay) and perform meta-analysis with Hill slope normalization .
Q. How can computational modeling guide SAR studies for target selectivity?
- Methodological Answer :
- Docking simulations : Use AutoDock Vina to map interactions with ATP-binding pockets (e.g., EGFR vs. VEGFR2) .
- MD simulations : Analyze sulfonamide group flexibility in binding (RMSD <2.0 Å over 100 ns) .
- Electrostatic potential maps : Identify regions for halogen substitution (e.g., 4-Cl vs. 4-F) to enhance π-stacking .
Q. What experimental designs mitigate off-target effects in cellular models?
- Methodological Answer :
- Counter-screening : Test against unrelated targets (e.g., GPCRs) at 10× IC50 .
- CRISPR-Cas9 knockout : Validate target specificity using isogenic cell lines .
- Metabolomic profiling : LC-MS/MS to detect unintended pathway modulation .
Q. How can reaction engineering improve scalability for preclinical studies?
- Methodological Answer :
- Flow chemistry : Continuous synthesis reduces batch variability (residence time ~30 min, 50°C) .
- Catalyst optimization : Immobilized lipases for enantioselective amide bond formation (ee >90%) .
Key Recommendations for Researchers
- Prioritize crystallographic studies (e.g., SC-XRD) to resolve ambiguities in sulfonamide conformation .
- Use chemo-integrative approaches combining synthesis, screening, and modeling to accelerate lead optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
